

# phenolphthalol chemical structure and properties

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## Compound of Interest

Compound Name: *Phenolphthalol*

Cat. No.: *B1213416*

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An In-Depth Technical Guide to the Core Chemical Structure and Properties of **Phenolphthalol**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Phenolphthalol**, a derivative of phenolphthalein, is a compound of interest due to its documented estrogenic activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant biological characteristics of **phenolphthalol**. Detailed experimental methodologies for its synthesis via the reduction of phenolphthalein and for key assays to evaluate its estrogenic potential are presented. Furthermore, this guide outlines the expected spectral properties and discusses the general signaling pathways through which **phenolphthalol** may exert its biological effects. All quantitative data are summarized in structured tables for ease of comparison, and logical relationships are visualized using diagrams.

## Chemical Structure and Identification

**Phenolphthalol**, systematically named 4-[[2-(hydroxymethyl)phenyl]-(4-hydroxyphenyl)methyl]phenol, is a triphenylmethane derivative. Its chemical structure is characterized by a central methane carbon bonded to two 4-hydroxyphenyl groups and one 2-(hydroxymethyl)phenyl group.

Identifier	Value
IUPAC Name	4-[[2-(hydroxymethyl)phenyl]-(4-hydroxyphenyl)methyl]phenol
CAS Number	81-92-5[1]
Molecular Formula	C <sub>20</sub> H <sub>18</sub> O <sub>3</sub> [1]
SMILES	<chem>OCc1ccccc1C(c2ccc(O)cc2)c3ccc(O)cc3</chem> [1]
InChIKey	CREICILGVGNQBH-UHFFFAOYSA-N[1]

## Physicochemical Properties

A summary of the known and predicted physicochemical properties of **phenolphthalol** is presented below. These properties are crucial for its handling, formulation, and for understanding its pharmacokinetic and pharmacodynamic behavior.

Property	Value	Source
Molecular Weight	306.36 g/mol	[1]
Melting Point	202 °C	[1]
logP (Octanol/Water)	3.27	[1]
Predicted pKa	3.96 ± 0.36	
Water Solubility	175 mg/L at 20 °C (for the related compound Phenolphthalin, CAS 81-90-3)	
Appearance	White to almost white powder or crystalline solid	

## Spectral Properties

While specific experimental spectra for **phenolphthalol** are not readily available in public databases, its spectral characteristics can be predicted based on its functional groups and structural similarity to related compounds like phenol and phenolphthalein.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methine proton, the methylene protons of the hydroxymethyl group, and the phenolic and alcoholic hydroxyl protons. The aromatic protons would likely appear in the range of 6.5-8.0 ppm. The benzylic proton would be a singlet in the downfield region. The methylene protons would also likely be a singlet. The hydroxyl protons will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum would display signals for the non-equivalent aromatic carbons, the benzylic methine carbon, and the methylene carbon. The aromatic carbons would resonate in the 110-160 ppm region, with the carbons attached to hydroxyl groups being the most downfield. The benzylic carbon and the methylene carbon would appear in the aliphatic region of the spectrum.

## Infrared (IR) Spectroscopy

The IR spectrum of **phenolphthalol** is expected to exhibit characteristic absorption bands for its functional groups:

- A broad O-H stretching band in the region of  $3200\text{-}3600\text{ cm}^{-1}$  due to the phenolic and alcoholic hydroxyl groups, indicating hydrogen bonding.
- C-H stretching vibrations for the aromatic rings just above  $3000\text{ cm}^{-1}$  and for the aliphatic  $\text{CH}_2$  and CH groups just below  $3000\text{ cm}^{-1}$ .
- C=C stretching vibrations for the aromatic rings in the  $1450\text{-}1600\text{ cm}^{-1}$  region.
- A C-O stretching band for the hydroxyl groups in the  $1000\text{-}1260\text{ cm}^{-1}$  region.

## UV-Visible (UV-Vis) Spectroscopy

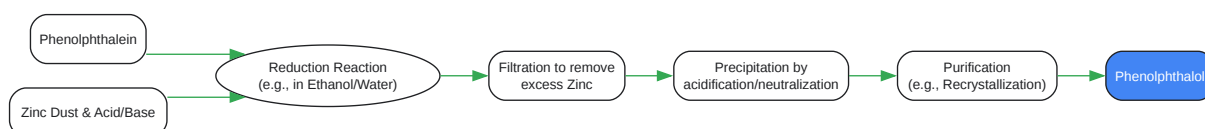
The UV-Vis spectrum of **phenolphthalol** in a suitable solvent like ethanol or methanol is expected to show absorption maxima characteristic of the substituted benzene chromophores. Phenol itself shows a  $\lambda_{\text{max}}$  around 275 nm. Due to the presence of multiple phenolic rings, **phenolphthalol** is likely to have a primary absorption band in a similar region, potentially with some shifts due to the overall molecular structure.

## Experimental Protocols

### Synthesis of Phenolphthalol from Phenolphthalein

**Phenolphthalol** can be synthesized by the reduction of the lactone functional group in phenolphthalein. A general method for this reduction using zinc dust is described below.

#### Workflow for the Synthesis of **Phenolphthalol**



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Caption: Synthesis of **phenolphthalol** from phenolphthalein.

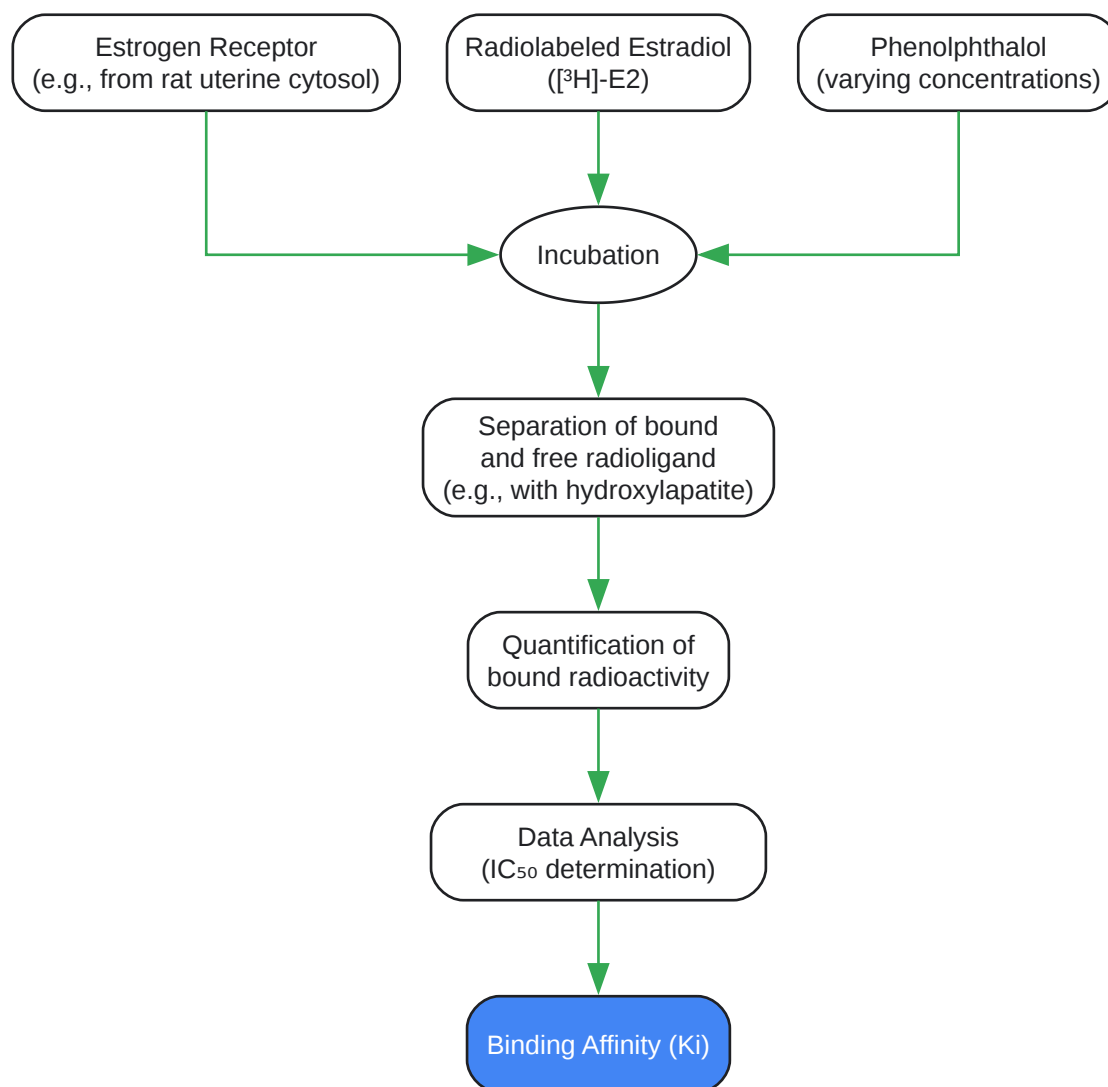
#### Methodology:

- **Dissolution:** Dissolve phenolphthalein in a suitable solvent system, such as a mixture of ethanol and an aqueous solution of sodium hydroxide.
- **Reduction:** To the stirred solution, add zinc dust in portions. The reaction mixture is typically heated to reflux for several hours to ensure complete reduction of the lactone. The progress of the reaction can be monitored by the disappearance of the pink color of the phenolphthalein anion.
- **Work-up:** After the reaction is complete, the mixture is cooled to room temperature and filtered to remove the excess zinc dust and any zinc salts.
- **Precipitation:** The filtrate is then acidified, for example, with dilute hydrochloric acid, to precipitate the **phenolphthalol** product.
- **Purification:** The crude **phenolphthalol** can be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent such as ethanol-water to yield the final product.

## Estrogen Receptor Competitive Binding Assay

This in vitro assay determines the ability of a test compound to compete with a radiolabeled estrogen, typically [ $^3\text{H}$ ]-17 $\beta$ -estradiol, for binding to the estrogen receptor (ER).

### Workflow for Estrogen Receptor Competitive Binding Assay



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Caption: Workflow of an estrogen receptor competitive binding assay.

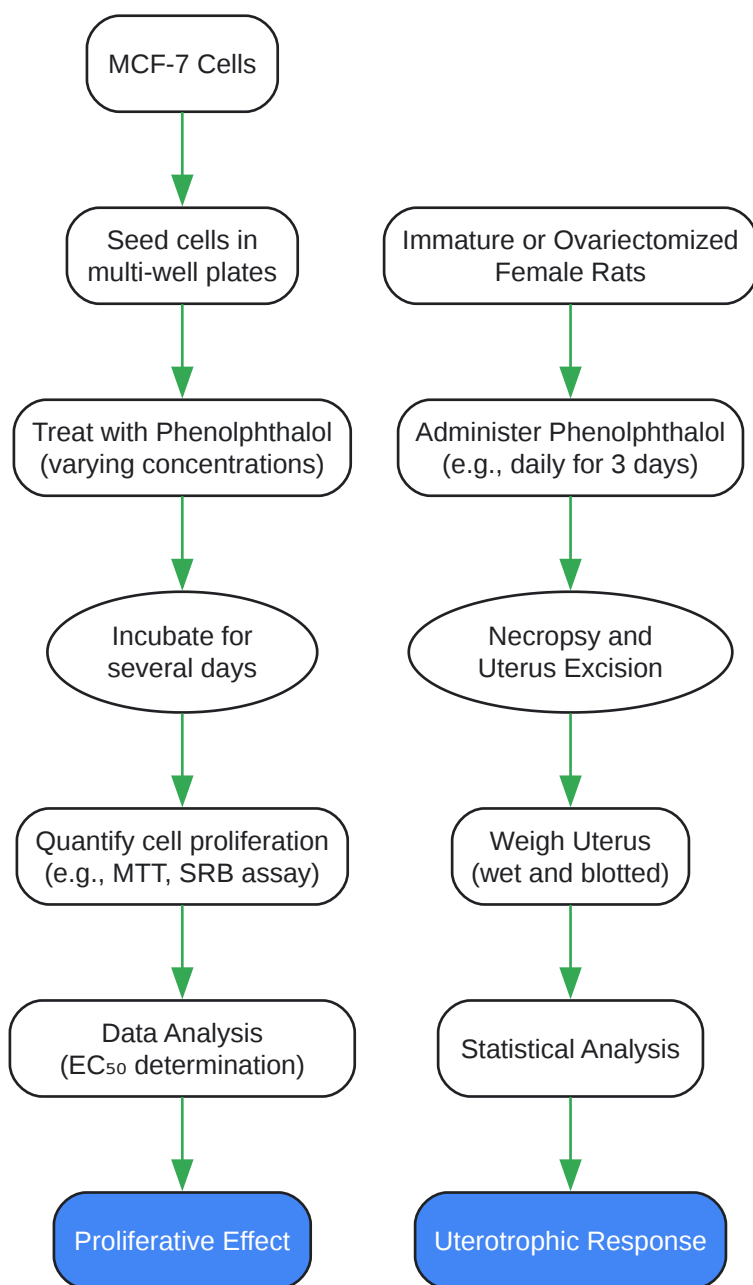
Methodology:

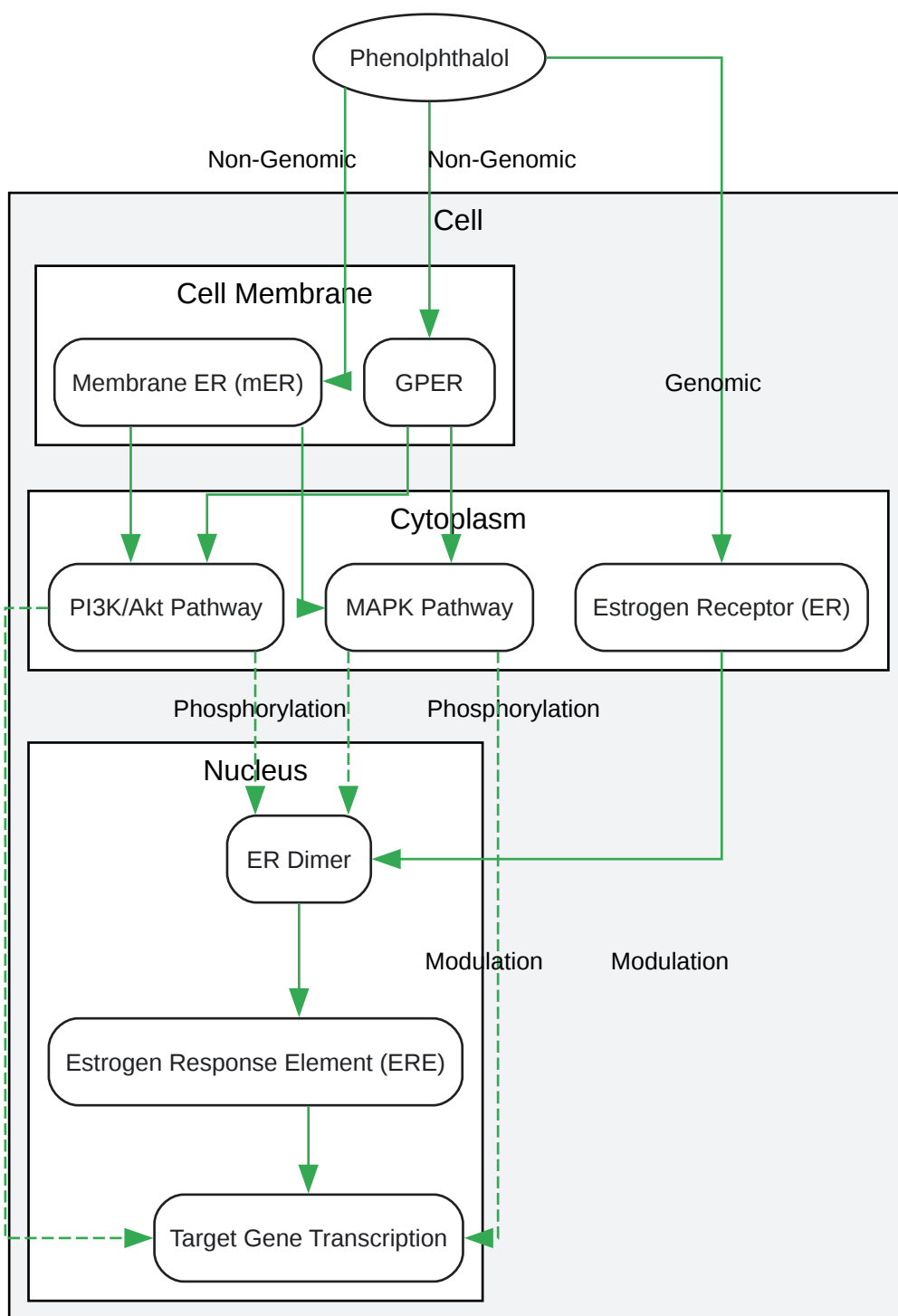
- Preparation of ER Source: Estrogen receptors can be obtained from the cytosol of estrogen-target tissues, such as the uteri of ovariectomized rats, or by using recombinant human ER $\alpha$  or ER $\beta$ .
- Competitive Binding: A constant concentration of [ $^3$ H]-17 $\beta$ -estradiol and varying concentrations of **phenolphthalol** are incubated with the ER preparation in a suitable buffer.
- Incubation: The mixture is incubated to allow the binding to reach equilibrium.
- Separation: The receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as hydroxylapatite precipitation or dextran-coated charcoal adsorption.
- Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.
- Data Analysis: The concentration of **phenolphthalol** that inhibits 50% of the specific binding of [ $^3$ H]-17 $\beta$ -estradiol (IC<sub>50</sub>) is determined. The binding affinity (K<sub>i</sub>) can then be calculated.

## MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Workflow for MCF-7 Cell Proliferation Assay





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## References

- 1. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
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